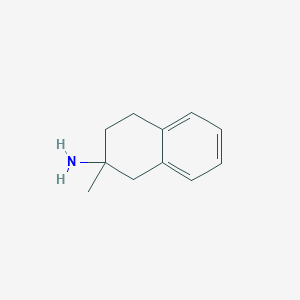

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a structure consisting of a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play crucial roles in regulating mood, anxiety, and cognition among other functions.

Mode of Action

this compound inhibits the reuptake of serotonin and norepinephrine, and likely induces their release as well . This means that it blocks the transporters that reabsorb these neurotransmitters into the presynaptic neuron after they have been released.

Biochemical Pathways

The increased availability of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, the enhanced serotonergic activity can lead to increased activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in neuronal signal transduction . The enhanced noradrenergic activity, on the other hand, can affect pathways involved in the stress response, such as the hypothalamic-pituitary-adrenal (HPA) axis .

Pharmacokinetics

Given its structural similarity to other aminotetralins, it is likely to be well-absorbed orally and distributed throughout the body, including the brain . Its metabolism and excretion would likely involve hepatic biotransformation and renal elimination, respectively .

Result of Action

The result of the action of this compound is an increased serotonergic and noradrenergic activity in the brain. This can lead to various molecular and cellular effects, such as increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity . These effects can translate into changes in mood, cognition, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Analyse Biochimique

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This compound also interacts with dopamine, as evidenced by its full substitution for d-amphetamine in rodent studies . These interactions suggest that this compound can modulate neurotransmitter levels and influence various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit the reuptake of serotonin and norepinephrine suggests that it can alter neurotransmitter levels within cells, thereby affecting cell signaling and communication . Additionally, its interaction with dopamine receptors indicates potential effects on dopaminergic signaling pathways, which are crucial for various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmitter signaling and can lead to various physiological effects. Additionally, the compound’s interaction with dopamine receptors suggests that it may also influence dopaminergic signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in neurotransmitter levels and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter signaling and improve cognitive and behavioral functions . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or behavioral disturbances . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into different metabolites, which can influence its overall activity and effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in certain tissues can affect its localization and activity . Understanding these transport mechanisms is essential for predicting the compound’s distribution and effects in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within cells, where it can exert its effects on cellular function . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can be synthesized through various methods. One common approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient large-scale production with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Methyl-THN serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing medications aimed at conditions such as depression and anxiety .

Mechanism of Action:

The compound has been shown to inhibit the reuptake of serotonin and norepinephrine, potentially increasing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, which positions 2-Methyl-THN as a promising candidate for further drug development .

Organic Synthesis

Versatile Building Block:

In organic chemistry, 2-Methyl-THN is utilized as a building block for synthesizing more complex molecules. Its structural properties allow chemists to modify it into various derivatives through oxidation, reduction, and substitution reactions .

Common Reactions:

- Oxidation: Can form ketones or carboxylic acids.

- Reduction: Modifications to the amine group or other functional groups.

- Substitution: The amine group can participate in nucleophilic substitution reactions.

Material Science

Enhancement of Polymers and Resins:

The compound is employed in formulating specialty polymers and resins. It enhances properties such as durability and thermal stability, making it valuable in developing advanced materials used in various industries .

Analytical Chemistry

Reference Material:

In analytical chemistry, 2-Methyl-THN acts as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds within complex mixtures, crucial for both research and quality control processes .

Biochemical Research

Studies on Receptor Interactions:

Researchers utilize 2-Methyl-THN to explore interactions with various receptors and enzymes. This research contributes to understanding biological pathways and identifying potential therapeutic targets for drug development .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated efficacy in enhancing serotonin levels similar to SSRIs. |

| Study B | Organic Synthesis | Developed multiple derivatives showcasing varied biological activities. |

| Study C | Material Science | Improved thermal stability in polymer formulations using 2-Methyl-THN derivatives. |

Comparaison Avec Des Composés Similaires

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds such as:

2-Aminotetralin: This compound is a rigid analogue and shares similar stimulant properties but differs in potency and specific effects on neurotransmitter systems.

5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with comparable chemical structure and properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .

Activité Biologique

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHN

Molecular Weight : 161.25 g/mol

SMILES Notation : CC1CCC2=CC=CC=C2C1N

InChI Key : UOTBRMOSRTZZGB-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene structure with a methyl and an amine group. Its unique structural characteristics contribute to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, as evidenced by increased plasma exposure to substrates like indinavir when co-administered with the compound .

- Receptor Interaction : It acts as a selective antagonist at serotonin receptors (5-HT), which is linked to its potential effects on mood disorders such as depression and anxiety .

Antimicrobial Activity

Recent studies have identified tetrahydronaphthalene amides (THNAs), including derivatives of this compound, as effective inhibitors of Mycobacterium tuberculosis (M.tb). These compounds demonstrated potent growth inhibition at concentrations lower than 1 µg/mL in vitro, indicating their potential as novel anti-tuberculosis agents .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests it may offer therapeutic benefits for neurodevelopmental disorders. Animal models have shown that related compounds can alleviate symptoms of anxiety and hyperactivity .

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the tetrahydronaphthalene core can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Enhances receptor affinity and selectivity |

| Amine group position | Critical for enzyme interaction and inhibition |

| Hydroxyl group presence | Alters solubility and bioavailability |

These insights are crucial for guiding the design of more effective analogs with improved pharmacokinetic properties.

Case Studies

- Drug Interaction Studies : A notable case involved the evaluation of this compound's effect on CYP3A4. In vitro studies demonstrated a time-dependent inhibition pattern that raised concerns about potential drug interactions in clinical settings .

- Antimycobacterial Activity : In a study focused on new TB treatments, THNA derivatives exhibited significant activity against M.tb, leading to further investigation into their pharmacokinetic profiles and off-target effects. These findings support the development of these compounds as viable candidates for anti-TB therapy .

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSBYWRGWYZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.